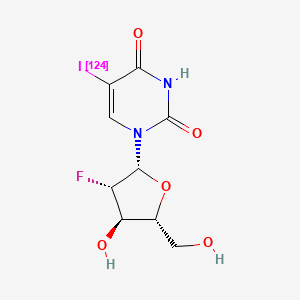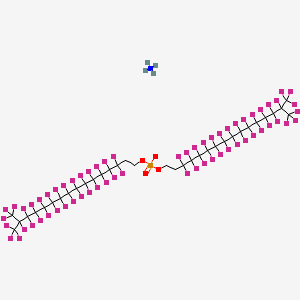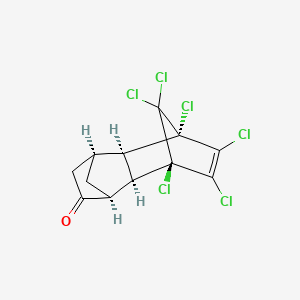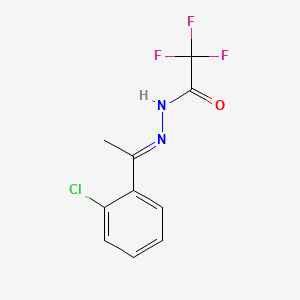
(E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a chemical compound that features a trifluoroacetic acid moiety and a hydrazide group attached to a chlorophenyl ethylidene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the reaction of trifluoroacetic acid hydrazide with an appropriate chlorophenyl ethylidene precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Trifluoroacetic acid hydrazide and 1-(2-chlorophenyl)ethylidene precursor.
Reaction Conditions: Solvent (ethanol or methanol), heating (reflux conditions).
Procedure: The starting materials are mixed in the solvent and heated under reflux conditions until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetic acid hydrazide: Shares the trifluoroacetic acid moiety but lacks the chlorophenyl ethylidene structure.
Chlorophenyl hydrazides: Similar structure but without the trifluoroacetic acid group.
Uniqueness
(E)-Trifluoroacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to the combination of the trifluoroacetic acid moiety and the chlorophenyl ethylidene structure
Propriétés
Numéro CAS |
133662-10-9 |
|---|---|
Formule moléculaire |
C10H8ClF3N2O |
Poids moléculaire |
264.63 g/mol |
Nom IUPAC |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H8ClF3N2O/c1-6(7-4-2-3-5-8(7)11)15-16-9(17)10(12,13)14/h2-5H,1H3,(H,16,17)/b15-6+ |
Clé InChI |
YWGPXNZHBHIQSG-GIDUJCDVSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C(F)(F)F)/C1=CC=CC=C1Cl |
SMILES canonique |
CC(=NNC(=O)C(F)(F)F)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



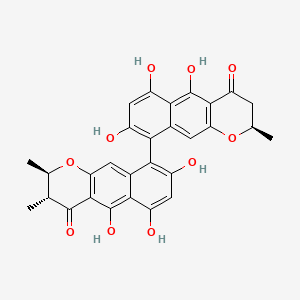
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)
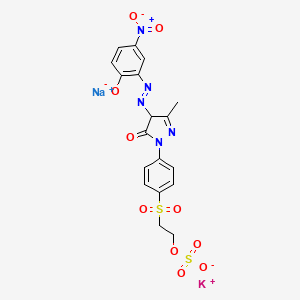

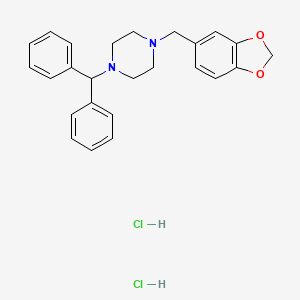
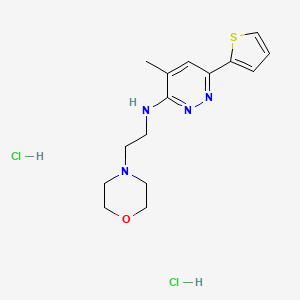
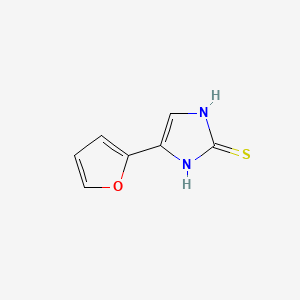
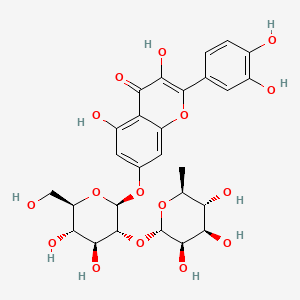
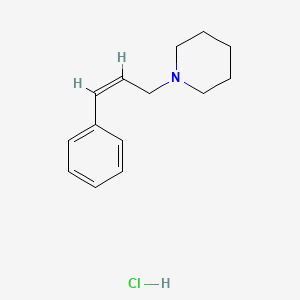
![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
